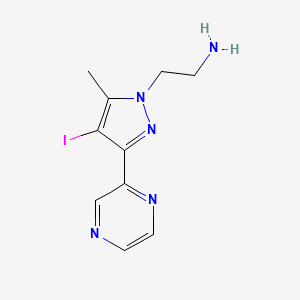
2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a synthetic organic compound that features a pyrazole ring substituted with iodine, methyl, and pyrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the pyrazinyl group: This step might involve a coupling reaction using a suitable pyrazinyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: Reduction reactions could target the iodine substituent or other functional groups.
Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound could be used in the development of probes for studying biological processes.
Medicine
Drug Development:
Industry
Material Science: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
- 2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Uniqueness
The presence of the iodine atom in 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine might confer unique reactivity and biological activity compared to its chloro or bromo analogs. Iodine is a larger halogen and can participate in different types of interactions, potentially leading to distinct properties.
Properties
Molecular Formula |
C10H12IN5 |
|---|---|
Molecular Weight |
329.14 g/mol |
IUPAC Name |
2-(4-iodo-5-methyl-3-pyrazin-2-ylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C10H12IN5/c1-7-9(11)10(15-16(7)5-2-12)8-6-13-3-4-14-8/h3-4,6H,2,5,12H2,1H3 |
InChI Key |
OWNQGFRWGLDXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCN)C2=NC=CN=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


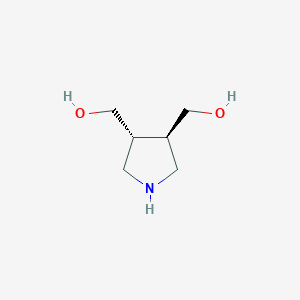
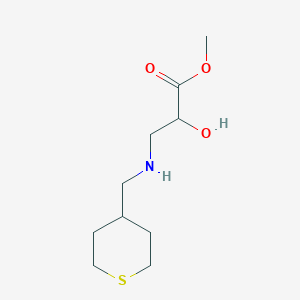
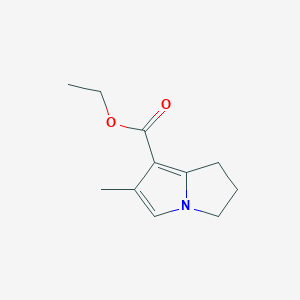
![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)
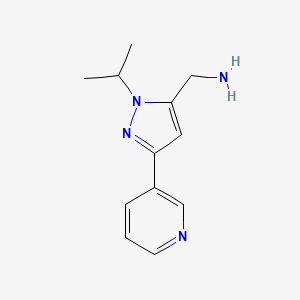

![3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid](/img/structure/B13337986.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid](/img/structure/B13337997.png)
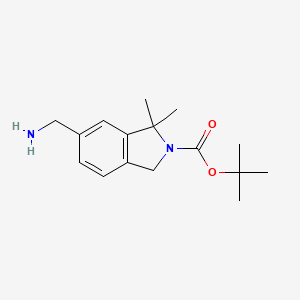
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
![1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13338004.png)
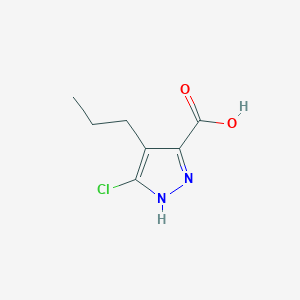
![(3AS,4S,6R,6aS)-4-(allyloxy)-6-((R)-1,2-bis(benzyloxy)ethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13338025.png)
